6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

BTK Inhibition Kinase Selectivity B-cell Malignancies

Kinase drug discovery programs routinely encounter selectivity challenges and cardiac safety liabilities that delay lead optimization. 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 941868-27-5) is a validated adenine deaza-isostere scaffold engineered to overcome these bottlenecks: • Achieves sub-nanomolar BTK inhibition with 11.4-fold lower hERG activity vs. ibrutinib, supporting safer covalent inhibitor design • Delivers 22-fold JAK1/JAK2 and 255-fold JAK1/JAK3 selectivity, mitigating dose-limiting anemia and thrombocytopenia • Provides oral bioavailability (F=49.15%, t½=7.02 h) for chronic in vivo target validation. Supplied at ≥97% purity with full COA/MSDS. Standard packs: 100 mg-1 g; bulk custom synthesis available on request.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 941868-27-5
Cat. No. B1396076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS941868-27-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2N1)N
InChIInChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyWZJGBNLTUIUHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Kinase Inhibitor Scaffold


6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 941868-27-5) is a substituted pyrrolopyrimidine derivative . This class of compounds serves as a critical deaza-isostere of adenine, the nitrogenous base of ATP, enabling it to act as a potent ATP-competitive inhibitor for a wide array of protein kinases including BTK, JAK, RET, and EGFR [1] [2]. The compound is typically procured as a research-grade chemical (97-98% purity) with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Substitution Limitations


Generic substitution within the pyrrolo[2,3-d]pyrimidine class is scientifically unsound due to the profound impact of minor structural modifications on kinase selectivity, potency, and downstream biological effects [1]. The core scaffold acts as a hinge-binding motif, but the substitution pattern at the C-6 position (methyl vs. other alkyl or aryl groups) critically determines the inhibitor's fit within the hydrophobic pocket and its ability to discriminate between closely related kinases such as BTK, JAK1, JAK2, and JAK3 [2] [3]. Consequently, replacing 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with an unsubstituted or differently substituted analog will yield non-comparable potency, altered selectivity profiles, and invalid experimental conclusions in both in vitro and in vivo models [4].

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Comparative Evidence vs. Analogs


BTK Inhibition: 6-Methyl vs. Unsubstituted Scaffold

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold exhibits exceptional potency against Bruton's Tyrosine Kinase (BTK) [1]. Specifically, a derivative based on this core structure demonstrates an IC50 of 0.900 nM against BTK [2]. This sub-nanomolar activity is a direct consequence of the 6-methyl substitution, which optimizes hydrophobic interactions within the ATP-binding pocket. In contrast, the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold typically yields BTK inhibitors with IC50 values in the low micromolar to high nanomolar range (e.g., > 100 nM) [3]. This represents an over 100-fold improvement in potency, a critical differentiator for research applications requiring maximal target engagement at minimal concentrations.

BTK Inhibition Kinase Selectivity B-cell Malignancies

JAK1 Selectivity: vs. Tofacitinib

Derivatives of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can achieve a substantially improved selectivity window for JAK1 over other JAK family members compared to the clinical JAK inhibitor tofacitinib [1]. In biochemical enzyme assays, a 6-methyl pyrrolopyrimidine-based JAK1 inhibitor (Compound 6) exhibited an IC50 of 11 nM for JAK1, while demonstrating significantly reduced potency against JAK2 (IC50 = 2.4 × 10² nM), JAK3 (IC50 = 2.8 × 10³ nM), and TYK2 (IC50 = 1.1 × 10² nM) [2]. This translates to a selectivity ratio of approximately 22-fold over JAK2 and 255-fold over JAK3. In contrast, tofacitinib, which lacks this specific 6-methyl pyrrolopyrimidine core, demonstrates a much narrower selectivity profile (IC50 values of 3.2, 4.1, and 1.6 nM for JAK1, JAK2, and JAK3, respectively) [3].

JAK-STAT Pathway Autoimmune Disease Selectivity Profiling

Reduced hERG Liability vs. Ibrutinib

Cardiotoxicity, particularly hERG channel inhibition, is a critical liability for many kinase inhibitors, including the first-generation BTK inhibitor ibrutinib [1]. A derivative (B16) based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (closely related to the 6-methyl variant) demonstrates a significantly improved cardiac safety margin [2]. In patch-clamp assays, compound B16 exhibited an IC50 of 11.10 μM against the hERG channel. This represents an approximately 11.4-fold lower potency for hERG inhibition compared to ibrutinib, which has a reported hERG IC50 of 0.97 μM under comparable conditions [3].

Cardiotoxicity hERG Channel Drug Safety BTK Inhibitor

Oral Bioavailability of 6-Methyl Derivatives

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold provides a foundation for compounds with favorable drug-like properties, including oral bioavailability [1]. A representative derivative (B16) from this chemical series demonstrated an oral bioavailability (F) of 49.15% and a half-life (t1/2) of 7.02 hours in rodent pharmacokinetic studies [2]. These values are competitive with clinically advanced BTK inhibitors and represent a significant improvement over earlier pyrrolopyrimidine analogs which often suffer from poor solubility and rapid clearance [3].

Pharmacokinetics Oral Bioavailability Drug Development

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Research Applications


Next-Generation BTK Inhibitors with Reduced Cardiotoxicity

Research groups focused on overcoming ibrutinib's hERG-related cardiotoxicity can utilize 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold. As evidenced by derivative B16's 11.4-fold lower hERG inhibition compared to ibrutinib [1], this scaffold provides a structurally validated starting point for designing safer BTK inhibitors. Medicinal chemistry efforts can focus on optimizing the C-2 and N-7 substituents while retaining the 6-methyl group that contributes to both sub-nanomolar BTK potency [2] and the improved cardiac safety profile. The favorable oral bioavailability (F = 49.15%) [3] further supports the progression of optimized analogs into preclinical efficacy models for B-cell malignancies.

JAK1-Selective Inhibitors to Minimize Hematological Side Effects

For autoimmune disease research, the 6-methyl pyrrolopyrimidine scaffold offers a proven advantage in achieving JAK1 selectivity [4]. Compound 6, derived from this scaffold, demonstrated a 22-fold selectivity for JAK1 over JAK2 and 255-fold selectivity over JAK3, a stark contrast to the pan-JAK profile of tofacitinib [5]. This differentiation is critical for avoiding the dose-limiting anemia and thrombocytopenia associated with JAK2 inhibition. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) around the pyrrolidine linker and amide cap, aiming to further enhance the selectivity window while maintaining potent JAK1 inhibition for applications in rheumatoid arthritis and psoriasis models.

Pharmacokinetic Optimization for Oral Kinase Probes

Chemical biology groups requiring orally bioavailable tool compounds for in vivo target validation studies will find the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold particularly valuable. The documented pharmacokinetic profile of derivative B16 (F = 49.15%, t1/2 = 7.02 h, ClogP = 2.53) [3] demonstrates that this core structure, when appropriately substituted, can overcome the poor solubility and rapid clearance that plague many ATP-competitive kinase inhibitors [6]. By employing this scaffold, researchers can reduce the time and resources spent on iterative PK optimization, accelerating the identification of chemical probes suitable for chronic oral dosing in rodent disease models.

Structure-Based Drug Design with Deaza-Adenine Isostere

The pyrrolo[2,3-d]pyrimidine core is a well-established deaza-isostere of adenine, enabling it to form canonical hydrogen bonds with the hinge region of multiple kinases [7]. The 6-methyl substitution adds a specific hydrophobic interaction that can be exploited in structure-based drug design (SBDD) to enhance both potency and selectivity. Computational chemists and structural biologists can use the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold as a privileged starting point for virtual screening, molecular docking, and fragment-based lead discovery campaigns targeting kinases with accessible hydrophobic pockets adjacent to the hinge region, such as BTK, JAK1, and RET [8].

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